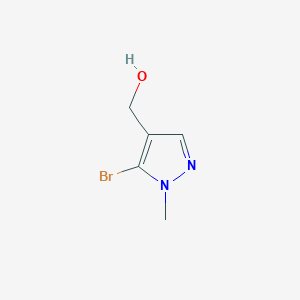
(5-bromo-1-methyl-1H-pyrazol-4-yl)methanol
Overview
Description
“(5-bromo-1-methyl-1H-pyrazol-4-yl)methanol” is a chemical compound with the molecular formula C5H7BrN2O and a molecular weight of 191.03 . It is a white solid at room temperature . The compound is stored at temperatures between 0-5°C .
Molecular Structure Analysis
The InChI code for “(5-bromo-1-methyl-1H-pyrazol-4-yl)methanol” is 1S/C5H7BrN2O/c1-8-5(6)4(3-9)2-7-8/h2,9H,3H2,1H3 . This indicates that the compound consists of a pyrazole ring with a bromine atom at the 5th position and a methyl group at the 1st position .Physical And Chemical Properties Analysis
“(5-bromo-1-methyl-1H-pyrazol-4-yl)methanol” is a white solid . It has a molecular weight of 191.03 and is stored at temperatures between 0-5°C .Scientific Research Applications
Antileishmanial and Antimalarial Activities
Pyrazole derivatives, including (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol, have shown promising results in the treatment of tropical diseases such as leishmaniasis and malaria . These compounds have been synthesized and evaluated for their ability to inhibit the growth of parasites responsible for these diseases. The molecular docking studies suggest that these derivatives can effectively bind to the active sites of target proteins in the parasites, leading to potential therapeutic applications.
Synthesis of Bioactive Molecules
The compound serves as a precursor in the synthesis of various bioactive molecules. Its structural framework allows for the creation of diverse derivatives with potential biological activities. This versatility makes it a valuable starting material in medicinal chemistry for the development of new pharmaceuticals .
Material Science Applications
In material science, (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol can be utilized to synthesize compounds with unique physical and chemical properties. These properties may include photophysical characteristics, which are essential for developing new materials with specific optical applications .
Chemical Synthesis Intermediates
This compound is also used as an intermediate in chemical syntheses. Its reactivity due to the presence of both a bromine atom and a methanol group allows for various transformations, making it a versatile building block in organic synthesis .
Development of Industrial Chemicals
The structural motif of pyrazole is often found in industrial chemicals. (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol can be used to create compounds that serve as intermediates in the production of dyes, agrochemicals, and other industrial products .
Research Tool in Molecular Docking Studies
As demonstrated in antileishmanial and antimalarial research, this compound can be used as a research tool in molecular docking studies to predict the interaction between small molecules and proteins. This is crucial for understanding the mechanism of action of potential drugs and for the rational design of new therapeutics .
Safety and Hazards
The safety data sheet for a similar compound, “(1-Methylpyrazol-4-yl)methanol”, indicates that it may cause skin irritation and serious eye irritation . It is recommended to avoid breathing dust, mist, or spray, and to wear protective gloves, clothing, and eye/face protection . Similar precautions are likely necessary for “(5-bromo-1-methyl-1H-pyrazol-4-yl)methanol”.
Mechanism of Action
Target of Action
Pyrazole-bearing compounds, which include (5-bromo-1-methyl-1h-pyrazol-4-yl)methanol, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A related compound was found to have a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol may interact with its targets in a similar manner.
Biochemical Pathways
Given the antileishmanial and antimalarial activities of related pyrazole compounds , it can be inferred that (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol may interfere with the biochemical pathways of Leishmania and Plasmodium species.
Result of Action
Related pyrazole compounds have shown significant antileishmanial and antimalarial activities , suggesting that (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol may have similar effects.
properties
IUPAC Name |
(5-bromo-1-methylpyrazol-4-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2O/c1-8-5(6)4(3-9)2-7-8/h2,9H,3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXXSYMFUPNKBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)CO)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-bromo-1-methyl-1H-pyrazol-4-yl)methanol | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-dichloro-6-[(oxolan-2-yl)methoxy]pyrimidine](/img/no-structure.png)